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Compound of Interest

3(2H)-Benzofuranone, 2,6-
Compound Name:
dimethyl-

cat. No.: B12881938

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of 2,6-dimethyl-
3(2H)-benzofuranone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: Expected *H and 3C NMR Chemical Shifts

Expected *H Chemical Expected **C Chemical
Atom Type . .

Shift (8, ppm) Shift (8, ppm)
Aromatic CH 70-7.8 110 - 135
Methylene (CH-2) ~4.6 ~75
Methyl (Aromatic-CHs) ~2.4 ~21
Methyl (Aliphatic-CHs) ~2.3 ~20
Carbonyl (C=0) - ~198
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| Quaternary Aromatic C | - | 120 - 155 |

Note: Expected values are based on related benzofuranone structures. Actual shifts may vary
depending on the solvent and experimental conditions.[1][2]

Protocol 1: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2,6-dimethyl-3(2H)-benzofuranone in
approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of
2-5 seconds.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the spectra using the residual solvent peak or
an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4/ 4 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12881938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12881938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

